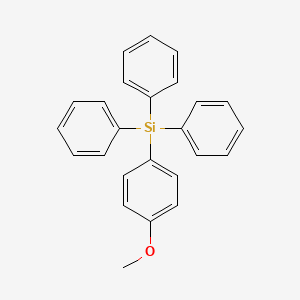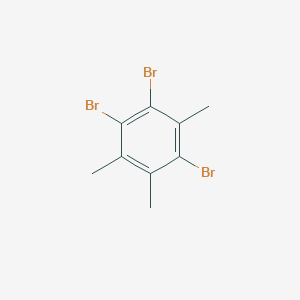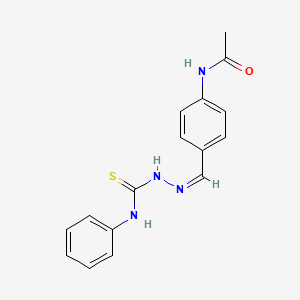![molecular formula C15H14BrNO2 B11947984 4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11947984.png)
4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline is an organic compound that belongs to the class of imines It is characterized by the presence of a bromine atom at the para position of the aniline ring and a methoxy-substituted phenyl group attached to the imine nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline typically involves the condensation reaction between 4-bromoaniline and 3,4-dimethoxybenzaldehyde. The reaction is carried out under mild conditions, often in the presence of an acid catalyst such as acetic acid or hydrochloric acid. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.
化学反应分析
Types of Reactions
4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The imine group can be reduced to an amine or oxidized to a nitrile.
Coupling Reactions: The compound can participate in coupling reactions such as Heck or Suzuki coupling, facilitated by palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts with bases like triethylamine or potassium carbonate in solvents like DMF or toluene.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Corresponding amine derivatives.
Oxidation: Nitrile derivatives.
Coupling: Biaryl compounds or other coupled products depending on the reactants used.
科学研究应用
4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
作用机制
The mechanism of action of 4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline is largely dependent on its chemical structure. The imine group can interact with various biological targets, potentially inhibiting enzymes or interacting with receptors. The bromine atom and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets. Specific pathways and molecular targets would depend on the context of its application, such as enzyme inhibition or receptor binding .
相似化合物的比较
Similar Compounds
Comparison
Compared to similar compounds, 4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The methoxy groups can enhance its solubility in organic solvents and its ability to participate in various chemical reactions, while the bromine atom provides a site for further functionalization through substitution reactions.
属性
分子式 |
C15H14BrNO2 |
|---|---|
分子量 |
320.18 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C15H14BrNO2/c1-18-14-8-3-11(9-15(14)19-2)10-17-13-6-4-12(16)5-7-13/h3-10H,1-2H3 |
InChI 键 |
MKWFFNXGODEDTE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)








![N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11947964.png)
![Bicyclo[4.2.1]nonan-9-one](/img/structure/B11947966.png)

